molecular formula C10H14O6 B14557086 Dimethyl 4-hydroxy-5-oxocyclohexane-1,2-dicarboxylate CAS No. 61692-27-1

Dimethyl 4-hydroxy-5-oxocyclohexane-1,2-dicarboxylate

Cat. No.: B14557086
CAS No.: 61692-27-1
M. Wt: 230.21 g/mol
InChI Key: QGMHTDSTIXXCRB-UHFFFAOYSA-N
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Description

Dimethyl 4-hydroxy-5-oxocyclohexane-1,2-dicarboxylate is a chemical compound with the molecular formula C10H14O6. It is known for its applications in the production of pigments and other chemical reactions. This compound is characterized by its cyclohexane ring structure with hydroxyl, oxo, and ester functional groups.

Properties

CAS No.

61692-27-1

Molecular Formula

C10H14O6

Molecular Weight

230.21 g/mol

IUPAC Name

dimethyl 4-hydroxy-5-oxocyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C10H14O6/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h5-7,11H,3-4H2,1-2H3

InChI Key

QGMHTDSTIXXCRB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C(=O)CC1C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4-hydroxy-5-oxocyclohexane-1,2-dicarboxylate can be synthesized through various chemical reactions. One common method involves the reaction of cyclohexane-1,2-dione with dimethyl oxalate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-hydroxy-5-oxocyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of diols.

    Substitution: Formation of amides and esters.

Scientific Research Applications

Dimethyl 4-hydroxy-5-oxocyclohexane-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 4-hydroxy-5-oxocyclohexane-1,2-dicarboxylate involves its interaction with various molecular targets. The hydroxyl and oxo groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The ester groups can undergo hydrolysis, releasing active intermediates that participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Similar structure but with different functional groups.

    Dimethyl 4-cyclohexene-1,2-dicarboxylate: Contains a double bond in the cyclohexane ring.

    Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate: Contains two oxo groups at different positions.

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